![molecular formula C28H23N7O2 B2643810 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide CAS No. 1171749-34-0](/img/no-structure.png)
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide is a useful research compound. Its molecular formula is C28H23N7O2 and its molecular weight is 489.539. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Anticancer Potential
Antimicrobial and Insecticidal Activity
Research has shown that derivatives of pyrimidine and pyrazole, similar to the compound , exhibit significant antimicrobial and insecticidal activities. These compounds have been synthesized through innovative methods, including microwave irradiative cyclocondensation, highlighting their potential in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Anticancer Activity
Novel pyrazole derivatives, including structures akin to the compound of interest, have demonstrated promising anticancer activities. Such compounds have been evaluated for their efficacy against various cancer cell lines, with some showing higher anticancer activity than established drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridines have been identified as potent cytotoxins against leukemia and carcinoma cell lines, further underscoring the anticancer potential of compounds related to the specified chemical (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Novel Syntheses and Chemical Transformations
- Synthetic Innovations: The synthesis of complex heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine derivatives, has been explored through various novel synthetic routes. These approaches offer insights into the creation of molecules with potential applications in medicinal chemistry and beyond (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Chemical Engineering and Material Science Applications
- Crystal Engineering: The incorporation of specific functional groups into molecular frameworks, as seen in compounds related to the one , facilitates the directional assembly of molecules. This property is crucial for applications in crystal engineering and materials science, where the ordered arrangement of molecular units is essential (Reger, Elgin, Semeniuc, Pellechia, & Smith, 2005).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-naphthoic acid with 1,2-diaminobenzene to form N-(2-naphthyl)benzene-1,2-diamine. This intermediate is then reacted with 2,3-dimethyl-4-nitrobenzaldehyde to form N-(1-(2,3-dimethylphenyl)-4-nitro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(2-naphthyl)benzene-1,2-diamine. Reduction of the nitro group with tin (II) chloride and hydrochloric acid followed by cyclization with acetic anhydride yields N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide.", "Starting Materials": [ "2-naphthoic acid", "1,2-diaminobenzene", "2,3-dimethyl-4-nitrobenzaldehyde", "tin (II) chloride", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "Condensation of 2-naphthoic acid with 1,2-diaminobenzene to form N-(2-naphthyl)benzene-1,2-diamine", "Reaction of N-(2-naphthyl)benzene-1,2-diamine with 2,3-dimethyl-4-nitrobenzaldehyde to form N-(1-(2,3-dimethylphenyl)-4-nitro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(2-naphthyl)benzene-1,2-diamine", "Reduction of the nitro group with tin (II) chloride and hydrochloric acid", "Cyclization with acetic anhydride to yield N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide" ] } | |
CAS番号 |
1171749-34-0 |
分子式 |
C28H23N7O2 |
分子量 |
489.539 |
IUPAC名 |
N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C28H23N7O2/c1-16-7-6-10-23(18(16)3)34-25-22(15-29-34)27(37)32-28(31-25)35-24(13-17(2)33-35)30-26(36)21-12-11-19-8-4-5-9-20(19)14-21/h4-15H,1-3H3,(H,30,36)(H,31,32,37) |
InChIキー |
ZOLKUVANLKJEJS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC6=CC=CC=C6C=C5)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




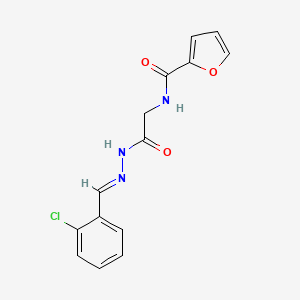
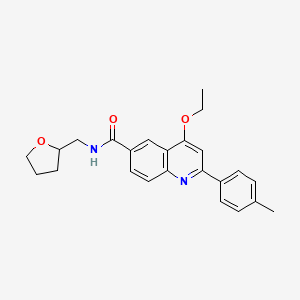
![4-[2-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2643734.png)
![{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride](/img/structure/B2643739.png)


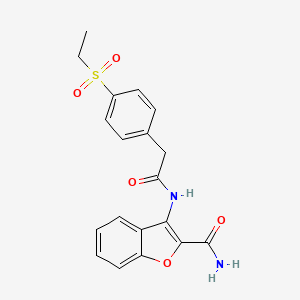
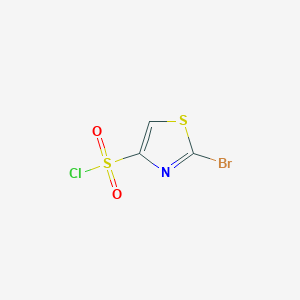
![2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2643744.png)


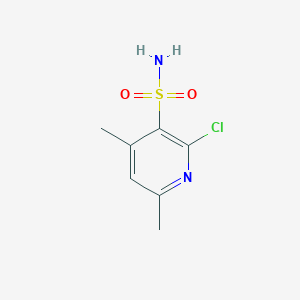
![2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2643750.png)